molecular formula C9H9BrO B130235 2'-Bromopropiophenone CAS No. 62403-86-5

2'-Bromopropiophenone

Cat. No. B130235
CAS RN: 62403-86-5
M. Wt: 213.07 g/mol
InChI Key: SFCCOHHWKRVDHH-UHFFFAOYSA-N
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Description

2’-Bromopropiophenone, also known as 1-(2-Bromophenyl)-1-propanone , is a compound with the molecular formula C9H9BrO . It is an α-bromoketone and participates in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .


Synthesis Analysis

The synthesis of 2’-Bromopropiophenone involves a multi-step reaction with two steps. The first step involves thionyl chloride, followed by a reaction with ethyl magnesium bromide and diethyl ether .


Molecular Structure Analysis

The molecular structure of 2’-Bromopropiophenone is characterized by the presence of a bromine atom attached to a propiophenone group . The compound has a molecular weight of 213.07 Da .


Chemical Reactions Analysis

2’-Bromopropiophenone is an α-bromoketone and participates in various chemical reactions. It is used in the manufacturing process of 1-acetamido-3-methyl-2-phenylimidazo .


Physical And Chemical Properties Analysis

2’-Bromopropiophenone has a density of 1.4±0.1 g/cm3 . It has a boiling point of 265.3±23.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.3±3.0 kJ/mol , and the flash point is 75.6±9.9 °C .

Scientific Research Applications

Palladium-Catalyzed Reactions

2'-Bromopropiophenone is used in palladium-catalyzed reactions, such as the reaction with 2-hydroxy-2-methylpropiophenone, resulting in multiple arylation via C-C and C-H bond cleavages. This process produces 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones (Wakui et al., 2004).

Formation of Charged Species

In a study on the formation of charged species in (n, γ) activated compounds, 2'-Bromopropiophenone was included. The study explored the production of energetic bromine species and the collection of both anionic and cationic charged species (Mishra & Rakib-uz-Zaman, 1992).

Catalysis in Zeolites

2'-Bromopropiophenone is utilized in catalysis involving zinc-exchanged Y zeolites, showing higher activity than conventional ZnCl2. This reaction includes the rearrangement of the cyclic ethylene acetal of 2'-Bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate (Baldoví et al., 1992).

Electrochemical Reduction

The compound undergoes electrochemical reduction in an aprotic medium, leading to the production of 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione and 2,5-diphenyl-3,4-dimethylfuran (Barba et al., 1985).

Light-Induced Reactions

Photolysis of α-bromopropiophenones, including 2'-Bromopropiophenone, in acetonitrile results in the formation of β-bromopropiophenones. This process is a 1,2-Br shift reaction, significant for its eco-friendliness and perfect atom economy (An et al., 2018).

Derivative Synthesis

The compound is used in the synthesis of various derivatives, such as 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates, achieved by heterocyclisation of corresponding dithiocarbamates (Manjunatha, 2006).

Assessment of Catalysts

It's used in testing reactions to assess the presence of Brönsted and Lewis acid sites in palladium-supported catalysts. This testing helps in determining the selectivity and activity of palladium in various supports (Corma et al., 2004).

Synthesis of Antagonists

2'-Bromopropiophenone plays a role in the synthesis of novel cannabinoid antagonists, showing potential clinical use in obesity treatment (Alekseeva et al., 2005).

Safety And Hazards

2’-Bromopropiophenone is a highly flammable liquid and vapor. It may cause respiratory irritation and may cause drowsiness or dizziness. It may damage fertility and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing. Use of personal protective equipment and working in a well-ventilated area is recommended .

properties

IUPAC Name

1-(2-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCCOHHWKRVDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211468
Record name 2'-Bromopropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromopropiophenone

CAS RN

62403-86-5
Record name 1-(2-Bromophenyl)-1-propanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Bromopropiophenone
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Record name 2'-Bromopropiophenone
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Record name 2'-bromopropiophenone
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Record name 2′-Bromopropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
A Corma, H Garcia, MA Miranda, J Primo… - The Journal of …, 1993 - ACS Publications
… In the present work, we report that the photochemical reactivity of the cyclic acetal of 2-bromopropiophenone (1) can be modified by performing its photolysis adsorbed within large pore …
Number of citations: 10 pubs.acs.org
MV Baldoví, A Corma, V Fornés, H García… - Journal of the …, 1992 - pubs.rsc.org
The rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate is catalysed by zinc exchanged Y zeolites with higher activity than the …
Number of citations: 7 pubs.rsc.org
JA Donnelly, DE Maloney - Tetrahedron, 1979 - Elsevier
… Aqueous sodium hydroxide (0.2 M; 7 ml) was added slowly to a solution of the 2-bromopropiophenone (0.3Og) in methanol (1Oml). The usual work-un after 1 h save 8 - bromo - 5,7 …
Number of citations: 16 www.sciencedirect.com
F Algarra, A Corma, V Fornés, H García… - Studies in Surface …, 1993 - Elsevier
… We proposg that the reaction of acetals of 2-bromopropiophenone constitutes a test to distinguish between the different types of acid sites in a metal ion exchanged large pore zeolite. …
Number of citations: 12 www.sciencedirect.com
L Alaerts, E Séguin, H Poelman… - … A European Journal, 2006 - Wiley Online Library
… By using the ethylene ketal of 2-bromopropiophenone as a test substrate, it was demonstrated that the active sites in [Cu 3 (btc) 2 ] are hard Lewis acids. Catalyst stability, re-usability, …
AJ Beaumont, C Kiely, AD Rooney - Journal of Fluorine Chemistry, 2001 - Elsevier
… 2-bromopropiophenone to give 2-fluoropropiophenone in a 35% yield with [α] D 20 =+1.94. … In order to test this, a two fold excess of 1 was reacted with racemic 2-bromopropiophenone …
Number of citations: 15 www.sciencedirect.com
L Alaerts, F Thibault-Starzyk, E Séguin… - Studies in surface …, 2007 - Elsevier
… By using the ethylene ketal of 2-bromopropiophenone as a test substrate, the active sites in [Cu 3 (BTC) 2 ] were proven to be hard Lewis acid sites. Further evidence for the Lewis acid …
Number of citations: 17 www.sciencedirect.com
X He, X Yao, SF Cai, HR Li, LN He - Chemical Communications, 2022 - pubs.rsc.org
… of CBr 4 as the HAT initiator successfully delivered 35% yield of 1-oxo-1-phenylpropane-2-yl diethylcarbamate (3a) (entry 2), and GC-MS detection showed that 2-bromopropiophenone …
Number of citations: 4 pubs.rsc.org
BA Arbuzov, VS Vinogradova, NA Polezhaeva… - Bulletin of the Academy …, 1963 - core.ac.uk
… he product of the action of 2-bromopropiophenone on sodium diethyl phosphite is diethyl 1,2-epoxylphenylpropylphosphonate. 3. he reaction of 2bromopropiophenone with triethyl …
Number of citations: 4 core.ac.uk
CA de Souza, RFM de Souza, M Navarro, I Malvestiti… - Electrochimica …, 2013 - Elsevier
… Similar negative results were obtained with the secondary halide 2-bromopropiophenone (1b), (entry 2). Reductive dimerization of 1b, as observed before in DMF solution [17], could …
Number of citations: 10 www.sciencedirect.com

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